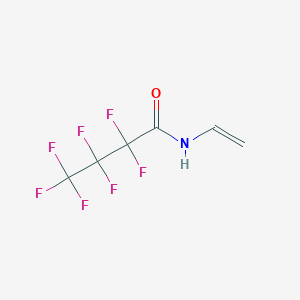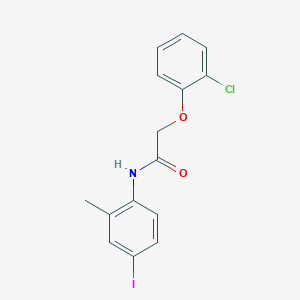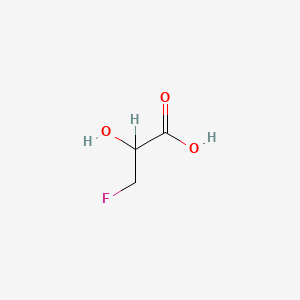
2,3,4-Trifluorobenzenethiol
Overview
Description
2,3,4-Trifluorobenzenethiol is an organic compound with the molecular formula C6H3F3S. It is characterized by the presence of three fluorine atoms attached to a benzene ring at positions 2, 3, and 4, along with a thiol group (-SH) at position 1. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trifluorobenzenethiol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3,4-trifluoronitrobenzene with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions typically include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as distillation or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Sulfides (R-S-R).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluorobenzenethiol has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules due to its reactive thiol group and electron-withdrawing fluorine atoms.
Material Science: The thiol group can form strong bonds with metal surfaces, making it useful in the development of self-assembled monolayers and other functional materials.
Biological Studies: Its unique chemical properties allow it to be used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorobenzenethiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. Additionally, the electron-withdrawing fluorine atoms enhance the reactivity of the thiol group, making it a potent nucleophile in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trifluorobenzenethiol
- 2,4,6-Trifluorobenzenethiol
- 2,3,4-Trifluorobenzene-1-sulfonic acid
- 2,3,4-Trifluorobenzene-1-amine
Uniqueness
2,3,4-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which significantly influences its electronic properties and reactivity. The combination of the electron-withdrawing fluorine atoms and the reactive thiol group makes it particularly valuable in applications requiring strong nucleophiles or specific electronic characteristics .
Properties
IUPAC Name |
2,3,4-trifluorobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABYLMZBUEJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602793 | |
| Record name | 2,3,4-Trifluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443683-32-7 | |
| Record name | 2,3,4-Trifluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)




![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-](/img/structure/B3052659.png)
![3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052660.png)


